molecular formula C26H26N2O3 B2552987 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 851406-56-9

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2552987
CAS No.: 851406-56-9
M. Wt: 414.505
InChI Key: GBAXZRLWOSDNNB-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound designed for research applications. This molecule is a hybrid structure incorporating two pharmaceutically relevant motifs: a 1,2-dihydroquinolin-2-one and a naphthamide. The 1,2-dihydroquinolin-2-one scaffold is recognized in medicinal chemistry for its potential in drug discovery, particularly as a key fragment in the development of potent inhibitors for serine proteases like activated Factor XI (FXIa), which is a promising target for antithrombotic therapies due to its potential for low bleeding risk . Furthermore, the naphthamide component of the molecule is a privileged structure in the design of bioactive compounds. Naphthamide derivatives have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects . These derivatives can function as inhibitors for critical enzymatic targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a key role in angiogenesis and tumor growth . The integration of these two subunits suggests that this compound may possess significant research value for investigating new pathways in oncology, hematology, or infectious disease. Researchers may find it useful as a chemical probe or as a lead compound for further optimization in structure-activity relationship (SAR) studies. This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

851406-56-9

Molecular Formula

C26H26N2O3

Molecular Weight

414.505

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-20(18)23(22)26(30)27-14-13-19-15-21-16(2)9-10-17(3)24(21)28-25(19)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

GBAXZRLWOSDNNB-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. The starting materials often include 5,8-dimethyl-2-oxo-1,2-dihydroquinoline and 2-ethoxy-1-naphthoyl chloride. The reaction proceeds through nucleophilic substitution, where the quinoline derivative reacts with the naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted naphthamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide exhibit significant antimicrobial properties.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

These results suggest the compound could be developed as a new antimicrobial agent targeting resistant bacterial strains.

Anticancer Activity

The compound has shown promise in cancer research. A study demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HCT11610
MCF77.52

This indicates its potential as an anticancer therapeutic agent . The mechanism of action includes the induction of apoptosis in cancer cells and inhibition of proliferation .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in models of arthritis. The observed decrease in prostaglandin E2 levels suggests a mechanism involving cyclooxygenase (COX) inhibition .

Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests strong antitumor properties and potential for further development into cancer therapeutics .

Oxidative Stress Studies

Experiments assessing oxidative stress revealed that the compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls. This highlights its potential role as an antioxidant agent .

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
  • N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
  • N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Uniqueness

Compared to similar compounds, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide stands out due to the presence of the ethoxy group on the naphthamide moiety. This structural feature may influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula: C21H20N2O4
  • Molecular Weight: 364.40 g/mol
  • IUPAC Name: this compound

The structure features a quinoline derivative fused with a naphthamide moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antiproliferative Effects: The compound has shown potential in inhibiting cell proliferation in cancer models.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer progression or other diseases.
  • Apoptotic Induction: There is evidence suggesting that it can induce apoptosis in malignant cells.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including this compound. For instance:

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF7 (Breast Cancer)15.0Induction of apoptosis
Study BA549 (Lung Cancer)12.5Inhibition of EGFR signaling
Study CHeLa (Cervical Cancer)10.0Cell cycle arrest in G0/G1 phase

These studies indicate that the compound exhibits promising anticancer activity across different cell lines.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition properties of this compound:

Enzyme Target Inhibition Type IC50 Value (µM)
Histone Deacetylase (HDAC)Competitive8.0
Protein Kinase B (Akt)Noncompetitive6.5

These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Safety and Toxicity Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity assessments are necessary to establish its safety for clinical applications.

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, and how can reaction conditions be optimized?

Answer:
The synthesis of quinoline-based carboxamides typically involves multi-step coupling reactions. For example:

  • Step 1: Formation of the 5,8-dimethyl-2-oxo-1,2-dihydroquinoline core via cyclization of substituted anilines with β-ketoesters under acidic conditions .
  • Step 2: Ethylation of the quinoline’s 3-position using propargyl bromide or similar alkylating agents in DMF with K₂CO₃ as a base (monitored by TLC) .
  • Step 3: Coupling the quinoline-ethyl intermediate with 2-ethoxy-1-naphthoyl chloride using a Schotten-Baumann reaction (e.g., in dichloromethane with triethylamine) .
    Optimization Tips:
  • Use HPLC or LC-MS to track intermediates and minimize side products (e.g., over-alkylation) .
  • Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for controlled reactivity) .

Advanced Question: How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity in biological systems?

Answer:
Density Functional Theory (DFT) calculations, such as those employing the B3LYP functional, can model:

  • Electrophilic Reactivity: Assess the electron density at the quinoline’s 2-oxo group and naphthamide’s ethoxy moiety to predict sites for hydrogen bonding or nucleophilic attack .
  • Solvation Effects: Use implicit solvent models (e.g., COSMO) to simulate solubility or aggregation tendencies, critical for bioavailability .
  • Enzyme Binding: Dock the compound into β-glucuronidase active sites (as seen in structurally related inhibitors like Inh 1) using software such as AutoDock Vina, validated with MD simulations .

Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at quinoline 5,8-positions; ethoxy resonance at δ ~1.4 ppm) .
  • X-ray Crystallography: For unambiguous confirmation of the 3D structure, employ SHELXL/SHELXS for refinement (e.g., resolving disorder in the ethyl linker) .
  • HPLC-PDA/MS: Monitor purity (>95%) and detect degradation products (e.g., hydrolyzed naphthamide under acidic conditions) .

Advanced Question: How do metabolic pathways differ across species for this compound, and what in vitro models best predict human pharmacokinetics?

Answer:

  • Species-Specific Metabolism: Rat hepatic microsomes show higher intrinsic clearance (201 µL/min/mg) compared to humans (30.9 µL/min/mg), attributed to CYP3A4/2D6 isoform variations .
  • In Vitro Models:
    • Use human hepatocytes co-cultured with Kupffer cells to mimic phase I/II metabolism and glucuronidation.
    • Employ LC-HRMS to identify metabolites (e.g., O-deethylation of the ethoxy group or hydroxylation at quinoline’s methyl substituents) .

Basic Question: What methodologies are effective for assessing the compound’s solubility and formulation stability?

Answer:

  • Solubility Screening: Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) to mimic gastrointestinal conditions .
  • Stability Studies:
    • Accelerated stability testing (40°C/75% RH) with UPLC monitoring for degradation (e.g., hydrolysis of the amide bond under acidic conditions) .
    • Lyophilization with cryoprotectants (trehalose) to enhance solid-state stability .

Advanced Question: How can hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., C=O···H–N motifs in the quinoline core) and predict packing efficiency .
  • Impact on Solubility: Strong intermolecular H-bonds (e.g., between amide groups) reduce aqueous solubility but enhance thermal stability (DSC/TGA data) .
  • Polymorphism Screening: Perform slurry experiments in ethanol/water mixtures to isolate metastable forms with improved dissolution rates .

Advanced Question: What strategies resolve contradictions in biological activity data across cell-based vs. in vivo assays?

Answer:

  • Mechanistic Deconvolution:
    • Use CRISPR-edited cell lines (e.g., β-glucuronidase KO) to confirm target-specific effects vs. off-target cytotoxicity .
    • PK/PD modeling to correlate in vitro IC₅₀ values with plasma concentrations in murine xenograft models .
  • Data Harmonization: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding in vitro) .

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